molecular formula C15H15ClF2N4O B2857583 2-Chloro-1-[3-[(2,6-difluorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]propan-1-one CAS No. 2411224-30-9

2-Chloro-1-[3-[(2,6-difluorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]propan-1-one

Cat. No. B2857583
CAS RN: 2411224-30-9
M. Wt: 340.76
InChI Key: OZMIJNGCLHISPX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a 1,2,4-triazolo[4,3-a]pyrazine ring and a difluorophenyl group. These groups are common in many pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of such compounds is often analyzed using techniques like infrared spectroscopy and nuclear magnetic resonance (NMR). For example, the IR absorption spectra of similar compounds have shown signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum has shown two singlet peaks assigned to the 1,2,4-triazole ring .


Chemical Reactions Analysis

The chemical reactions of such compounds would depend on their functional groups. For example, the triazole ring is known to react with a variety of enzymes and receptors, showing versatile biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be analyzed using various techniques. For example, the IR and NMR spectra can provide information about the functional groups present in the molecule .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Triazole derivatives are known to have a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Future Directions

The future directions for research on such compounds could include further exploration of their synthesis, analysis of their structure and properties, investigation of their biological activities, and development of new drugs based on their structure .

properties

IUPAC Name

2-chloro-1-[3-[(2,6-difluorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClF2N4O/c1-9(16)15(23)21-5-6-22-13(19-20-14(22)8-21)7-10-11(17)3-2-4-12(10)18/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMIJNGCLHISPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN2C(=NN=C2CC3=C(C=CC=C3F)F)C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClF2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-[3-[(2,6-difluorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]propan-1-one

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